molecular formula C15H15FO4S B2877096 4-Fluorophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate CAS No. 2380190-90-7

4-Fluorophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate

Cat. No.: B2877096
CAS No.: 2380190-90-7
M. Wt: 310.34
InChI Key: IUOKBYYDKCOSSQ-UHFFFAOYSA-N
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Description

4-Fluorophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a dimethylbenzene sulfonate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate typically involves the sulfonation of 4-methoxy-2,5-dimethylbenzene followed by the introduction of the 4-fluorophenyl group. The reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to achieve sulfonation. The subsequent introduction of the fluorophenyl group can be achieved through electrophilic aromatic substitution reactions using reagents like fluorobenzene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the fluorophenyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Fluorophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The fluorophenyl group can participate in π-π interactions with aromatic residues in proteins, while the sulfonate group can form ionic interactions with positively charged amino acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl 4-methoxybenzene-1-sulfonate
  • 4-Fluorophenyl 2,5-dimethylbenzene-1-sulfonate
  • 4-Methoxyphenyl 4-fluorobenzene-1-sulfonate

Uniqueness

4-Fluorophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate is unique due to the combination of its fluorophenyl, methoxy, and dimethylbenzene sulfonate groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications .

Properties

IUPAC Name

(4-fluorophenyl) 4-methoxy-2,5-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO4S/c1-10-9-15(11(2)8-14(10)19-3)21(17,18)20-13-6-4-12(16)5-7-13/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOKBYYDKCOSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)F)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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